molecular formula C23H26ClFN6O3 B2767669 3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903589-86-6

3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2767669
CAS RN: 903589-86-6
M. Wt: 488.95
InChI Key: FPGNXBKLMQYQQD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains an imidazo[2,1-f]purine core, which is a type of purine analog. Purines are key components of nucleic acids (DNA and RNA) and are involved in many biological processes .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[2,1-f]purine core, followed by the addition of the various substituents. The 2-chloro-6-fluorobenzyl and 2-morpholinoethyl groups would likely be added in separate reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The imidazo[2,1-f]purine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro and fluoro substituents on the benzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, polarity, and the presence of various functional groups would all play a role in determining properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Photodynamic Therapy (PDT)

The chloro- and fluoro-substituted benzyl group could enable PDT applications. Researchers can investigate its phototoxicity upon light activation, exploring its potential as a photosensitizer for cancer treatment or antimicrobial applications.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClFN6O3/c1-14-15(2)31-19-20(26-22(31)29(14)8-7-28-9-11-34-12-10-28)27(3)23(33)30(21(19)32)13-16-17(24)5-4-6-18(16)25/h4-6H,7-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGNXBKLMQYQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16418216

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